3-iso-Pentylthiobenzyl alcohol
Description
3-iso-Pentylthiobenzyl alcohol is a benzyl alcohol derivative featuring a sulfur-linked iso-pentyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₈OS, with a molecular weight of 222.34 g/mol.
Properties
IUPAC Name |
[3-(3-methylbutylsulfanyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQCGFFZCITGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Pentylthiobenzyl alcohol can be achieved through several methods:
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Hydrolysis of Halides: : Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to produce alcohols. For example, the reaction of an appropriate benzyl halide with potassium hydroxide (KOH) can yield this compound .
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Grignard Synthesis: : This method involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, reacting a Grignard reagent derived from iso-pentyl bromide with benzaldehyde, followed by hydrolysis, can produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: : The compound can be reduced to form alkanes or other derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents .
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Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
3-iso-Pentylthiobenzyl alcohol has diverse applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methods .
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Biology: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antifungal properties .
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Medicine: : Research is ongoing to investigate its potential therapeutic applications, particularly in drug development .
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Industry: : It is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-iso-Pentylthiobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The iso-pentylthio group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .
Comparison with Similar Compounds
3-(Methylthio)benzyl Alcohol (CAS 59083-33-9)
- Structure : Methylthio (-SCH₃) group at the 3-position of benzyl alcohol.
- Molecular Formula : C₈H₁₀OS; Molecular Weight : 154.23 g/mol.
- Key Differences : Smaller substituent (methyl vs. iso-pentyl) reduces steric bulk and lipophilicity. This compound is widely used as an intermediate in chemical synthesis due to its moderate solubility and reactivity .
3-Hydroxybenzyl Alcohol (CAS 620-24-6)
3-Phenoxybenzyl Alcohol
4-Methyl-3-(Trifluoromethyl)benzyl Alcohol (CAS 1379364-73-4)
- Structure : Trifluoromethyl (-CF₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively.
- Key Differences : Fluorine atoms enhance electronegativity and metabolic stability, making this compound relevant in fluorinated drug design .
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Solubility | LogP (Estimated) |
|---|---|---|---|---|
| 3-iso-Pentylthiobenzyl alcohol | iso-Pentylthio (3) | 222.34 | Lipophilic | ~3.5 |
| 3-(Methylthio)benzyl alcohol | Methylthio (3) | 154.23 | Moderate in organic solvents | ~2.1 |
| 3-Hydroxybenzyl alcohol | Hydroxyl (3) | 124.14 | Polar (water-soluble) | ~1.2 |
| 3-Phenoxybenzyl alcohol | Phenoxy (3) | 200.23 | Low water solubility | ~3.0 |
| 4-Methyl-3-(Trifluoromethyl)benzyl alcohol | CF₃, CH₃ (3,4) | 194.17 | Lipophilic | ~2.8 |
Notes:
This compound
- Potential Uses: Likely employed in agrochemicals or pharmaceuticals as a building block for sulfur-containing bioactive molecules. Its branched alkyl chain may improve bioavailability compared to linear analogs .
3-(Methylthio)benzyl Alcohol
3-Hydroxybenzyl Alcohol
- Research Highlights: Antioxidant activity in cell-based assays.
Fluorinated Analogs
- Advantages : Fluorine atoms enhance binding affinity to target proteins and resistance to oxidative degradation, critical in drug design .
Biological Activity
3-iso-Pentylthiobenzyl alcohol, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer properties, and other relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiol group and a benzyl alcohol moiety, which are crucial for its biological interactions. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing:
- Minimum Inhibitory Concentration (MIC) values demonstrating effective inhibition of bacterial growth.
- Enhanced activity when used in combination with conventional antibiotics, suggesting a synergistic effect.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Key findings include:
- Induction of apoptosis in cancer cells, characterized by increased caspase activity.
- Inhibition of cell proliferation as measured by MTT assays.
Case Study: MCF-7 Cell Line
A detailed study evaluated the effects of this compound on the MCF-7 breast cancer cell line:
- Concentration : Cells were treated with varying concentrations (10 µM to 100 µM).
- Observation : A dose-dependent decrease in cell viability was noted, with significant effects at concentrations above 50 µM.
| Concentration (µM) | Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.
- Cell Cycle Arrest : Evidence suggests that treatment leads to G1/S phase arrest in cancer cells.
Research Findings and Implications
Recent studies have highlighted the potential applications of this compound in drug development. Its dual action as an antimicrobial and anticancer agent presents opportunities for novel therapeutic strategies. Researchers are exploring its use in combination therapies to enhance efficacy while minimizing resistance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
